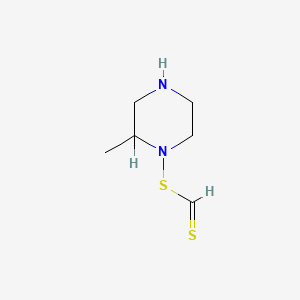
2-Methyl-piperazine-dithioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of piperazine derivatives, including 2-Methyl-piperazine-dithioformate, involves several methods. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Analyse Chemischer Reaktionen
2-Methyl-piperazine-dithioformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Wissenschaftliche Forschungsanwendungen
2-Methyl-piperazine-dithioformate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-piperazine-dithioformate involves its interaction with molecular targets and pathways:
Radioprotection: The compound exerts its radioprotective effects by scavenging free radicals generated during x-irradiation, thereby reducing oxidative stress and cellular damage.
Hepatoprotection: It protects liver cells by inhibiting the pathways leading to hepatic necrosis and promoting cellular repair mechanisms.
Molecular Targets: The compound targets oxidative stress pathways and DNA repair mechanisms to exert its protective effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-piperazine-dithioformate can be compared with other similar compounds:
2-Methyl-AP-237: An acyl piperazine opioid with potent analgesic properties.
AP-237 (bucinnazine): Another acyl piperazine opioid known for its analgesic effects.
AP-238:
Para-methyl-AP-237: A derivative with modified pharmacological properties.
This compound stands out due to its dual protective effects against liver degeneration and radiation-induced damage, making it unique among piperazine derivatives .
Eigenschaften
CAS-Nummer |
31328-28-6 |
|---|---|
Molekularformel |
C6H12N2S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
(2-methylpiperazin-1-yl) methanedithioate |
InChI |
InChI=1S/C6H12N2S2/c1-6-4-7-2-3-8(6)10-5-9/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
HHTLNCAVEAKGOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1SC=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


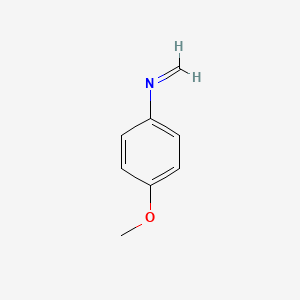


![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)


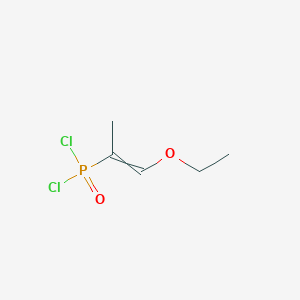
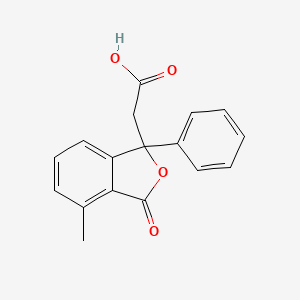
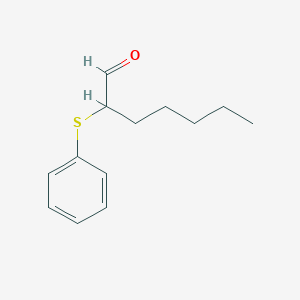
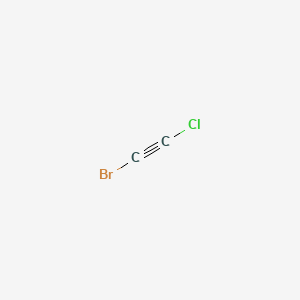
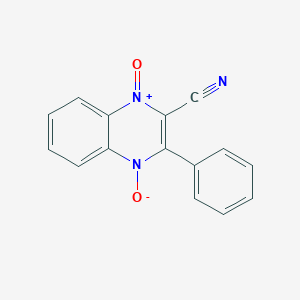

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

